1-(3-Hydroxypropyl)-1H-1,2,3-triazole-4-carboxylic acid
Description
1-(3-Hydroxypropyl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole derivative characterized by a hydroxypropyl substituent at the N1 position and a carboxylic acid group at the C4 position of the triazole ring. Triazole derivatives are renowned for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their stability, hydrogen-bonding capacity, and tunable electronic properties . Its structural features make it a candidate for drug development, particularly in antiviral or anticancer therapies, as suggested by its inclusion in betulin derivatives with bioactivity .
Properties
Molecular Formula |
C6H9N3O3 |
|---|---|
Molecular Weight |
171.15 g/mol |
IUPAC Name |
1-(3-hydroxypropyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C6H9N3O3/c10-3-1-2-9-4-5(6(11)12)7-8-9/h4,10H,1-3H2,(H,11,12) |
InChI Key |
NFKOQEFIJDILNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NN1CCCO)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxypropyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular choice for synthesizing triazole derivatives. The reaction conditions often include solvents like dimethyl sulfoxide (DMSO) or water, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and increased yield. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Hydroxypropyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of aldehydes or ketones.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted triazoles, alcohols, aldehydes, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Hydroxypropyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s stability and reactivity make it useful in bioconjugation techniques, where it is used to link biomolecules for various studies.
Industry: The compound is used in the production of polymers and materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 1-(3-Hydroxypropyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects is primarily through its ability to form stable complexes with various molecular targets. The triazole ring can interact with metal ions, enzymes, and other biomolecules, influencing their activity and function. The hydroxyl and carboxyl groups also play a role in hydrogen bonding and electrostatic interactions, further enhancing the compound’s reactivity and specificity.
Comparison with Similar Compounds
b. 1-(Cyclopropylmethyl)-1H-1,2,3-triazole-4-carboxylic Acid
- Structure : Contains a cyclopropylmethyl group at N1.
- Properties: Lower molecular weight (167.17 g/mol) compared to the hydroxypropyl analog (estimated ~187.18 g/mol).
c. 1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic Acid
d. 1-Isopropyl/Cyclopropyl/Propyl Derivatives
Physicochemical Properties
Biological Activity
1-(3-Hydroxypropyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1101852-31-6) is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications.
The molecular formula of 1-(3-Hydroxypropyl)-1H-1,2,3-triazole-4-carboxylic acid is C6H9N3O3, with a molecular weight of 171.15 g/mol. The structure features a triazole ring which is known for its role in various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including 1-(3-Hydroxypropyl)-1H-1,2,3-triazole-4-carboxylic acid. Research indicates that compounds in this class can induce apoptosis in cancer cells and inhibit tumor growth.
Case Study: Anticancer Mechanisms
A study investigated the effects of various triazole derivatives on human cancer cell lines. The findings revealed that certain derivatives displayed significant cytotoxicity against HCT116 colon cancer cells with an IC50 value of approximately 5.19 µM for one derivative tested . The mechanism involved the induction of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent apoptosis.
Table: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-(3-Hydroxypropyl)-1H-1,2,3-triazole-4-carboxylic acid | HCT116 | 5.19 | Induction of ROS and apoptosis |
| Triazole Derivative A | HT-29 | 0.01 (hypoxic) | Cell cycle arrest and apoptosis |
| Triazole Derivative B | MDA-MB-231 | 2.70 | Inhibition of migration |
Enzyme Inhibition
Another significant aspect of the biological activity of 1-(3-Hydroxypropyl)-1H-1,2,3-triazole-4-carboxylic acid is its potential as an enzyme inhibitor. Research has shown that triazole derivatives can act as dual inhibitors of carbonic anhydrase (CA) and cathepsin B enzymes.
Case Study: Dual Inhibition
In a study assessing a series of triazole derivatives for their inhibitory effects on human CA isoforms, it was found that certain carboxylic acid derivatives exhibited low micromolar inhibition against CA II and CA IX . This suggests potential applications in treating conditions where these enzymes are implicated.
Table: Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| 1-(3-Hydroxypropyl)-1H-1,2,3-triazole-4-carboxylic acid | CA II | <10 |
| Triazole Derivative C | Cathepsin B | <100 |
Therapeutic Applications
The diverse biological activities exhibited by 1-(3-Hydroxypropyl)-1H-1,2,3-triazole-4-carboxylic acid position it as a promising candidate for further development in medicinal chemistry. Its potential applications include:
- Cancer Therapy : Due to its ability to induce apoptosis and inhibit cell proliferation in cancer cell lines.
- Enzyme Regulation : As an inhibitor for enzymes involved in cancer progression and other diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
